molecular formula C10H8O2S B11945615 Naphthalene-2-sulfinic Acid CAS No. 613-49-0

Naphthalene-2-sulfinic Acid

Cat. No.: B11945615
CAS No.: 613-49-0
M. Wt: 192.24 g/mol
InChI Key: LTSBKUWFXANFCU-UHFFFAOYSA-N
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Description

Naphthalene-2-sulfinic Acid (CAS 613-49-0) is an organic sulfur compound with the molecular formula C10H8O2S and a molecular weight of 192.234 g/mol . This compound belongs to the class of naphthalenesulfinic acids and serves as a specialized building block in organic synthesis and chemical research. Researchers value this compound for its sulfinic acid functional group, which can be utilized in various chemical transformations to create more complex molecular structures. While specific mechanistic and toxicological studies on the sulfinic acid are less common, research on structurally related sulfonated naphthalenes indicates that such compounds can exhibit biological activity, including interactions with proteins like prothrombin, and may pose toxicity concerns to aquatic organisms, highlighting the importance of careful handling in the laboratory . As a standard in analytical chemistry, it can be used for method development and calibration. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet and conduct all risk assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

613-49-0

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

naphthalene-2-sulfinic acid

InChI

InChI=1S/C10H8O2S/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12)

InChI Key

LTSBKUWFXANFCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)O

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Naphthalene 2 Sulfinic Acid

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For Naphthalene-2-sulfinic acid, while specific experimental spectra are not widely published, the expected characteristic absorption bands can be predicted based on its structural components: the naphthalene (B1677914) ring and the sulfinic acid group.

The sulfinic acid group (-SO₂H) is the most prominent feature. Its vibrations are expected to dominate the spectrum in specific regions. The S=O stretching vibrations are anticipated to produce strong absorption bands. In related sulfonic acids, these are typically found in the 1350-1120 cm⁻¹ range. libretexts.orginstanano.com The O-H stretching vibration of the sulfinic acid group is expected to appear as a broad band in the 3400-2800 cm⁻¹ region, characteristic of hydrogen-bonded acidic protons. chemicalbook.com

The naphthalene moiety will exhibit characteristic absorptions corresponding to aromatic C-H stretching vibrations, typically found above 3000 cm⁻¹. The aromatic C=C ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region. The C-S stretching vibration is anticipated to be in the 800-600 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Expected Frequency Range (cm⁻¹) Vibration Type Functional Group Intensity
3400 - 2800 O-H Stretch (H-bonded) Sulfinic Acid Broad, Strong
3100 - 3000 C-H Stretch Aromatic (Naphthalene) Medium to Weak
1600 - 1400 C=C Stretch Aromatic (Naphthalene) Medium to Strong
~1250 - 1050 S=O Stretch (Symmetric & Asymmetric) Sulfinic Acid Strong
~800 - 600 C-S Stretch Aryl-Sulfur Medium

Raman Spectroscopy Investigations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as an excellent complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for characterizing the naphthalene ring system.

The sulfinic acid group also presents characteristic Raman signals. Notably, Raman spectroscopy is effective at confirming the presence of an O-H bond rather than a potential S-H tautomeric form. researchgate.net The S=O bond of a sulfonyl group gives a signal in the 600-750 cm⁻¹ range, and similar vibrations would be expected for the sulfinic acid group. acs.org The C-S bond typically exhibits a strong Raman signal in the 670-780 cm⁻¹ range. acs.org

Table 2: Expected Raman Shifts for this compound

Expected Raman Shift (cm⁻¹) Vibration Type Functional Group Expected Intensity
3100 - 3000 Aromatic C-H Stretch Naphthalene Medium
1600 - 1550 Aromatic Ring C=C Stretch Naphthalene Strong
1450 - 1350 Aromatic Ring C=C Stretch Naphthalene Strong
~1100 - 1000 S=O Stretch Sulfinic Acid Medium
990 - 1100 Aromatic Ring Breathing Naphthalene Strong
~800 - 670 C-S Stretch Aryl-Sulfur Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the naphthalene ring and the acidic proton of the sulfinic acid group. The seven aromatic protons will appear in the downfield region, typically between 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) will be complex due to the 2-substitution pattern, which breaks the symmetry of the naphthalene system. The acidic proton (S-O-H) is expected to appear as a broad singlet at a significantly downfield chemical shift, the exact position of which can be highly dependent on the solvent, concentration, and temperature.

For comparison, the aromatic protons of the simpler benzenesulfinic acid appear as a multiplet in the 7.4-7.8 ppm range.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ, ppm) Proton Type Multiplicity Notes
> 10.0 -SO₂H Broad Singlet Exchangeable with D₂O; position is solvent-dependent.
7.5 - 9.0 Ar-H Multiplets Seven protons on the naphthalene ring system.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. This compound has ten carbon atoms in the naphthalene ring system. Due to the C2-substituent, all ten carbons are expected to be chemically non-equivalent, resulting in ten distinct signals in the aromatic region (typically 120-145 ppm). The carbon atom directly attached to the sulfinic acid group (C2) is expected to be significantly deshielded. The chemical shifts of the other nine carbons will be influenced by their position relative to the sulfinic acid group.

Data from benzenesulfinic acid can be used as a reference for the carbon directly bonded to the sulfinic acid group.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ, ppm) Carbon Type Notes
~145 C-SO₂H Quaternary carbon, downfield shift due to S-substituent.
125 - 135 Aromatic CH & C Nine signals corresponding to the remaining naphthalene carbons.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While 1D NMR provides fundamental data, advanced techniques are often necessary for complete and unambiguous structural assignment, especially for complex aromatic systems.

2D NMR Spectroscopy : Two-dimensional NMR experiments are invaluable for establishing the connectivity within the naphthalene ring.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, providing an unambiguous link between the ¹H and ¹³C spectra. acs.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons and confirming the position of the sulfinic acid group at the C2 position by observing correlations from nearby protons to the C2 carbon. acs.orgox.ac.uk

Solid-State NMR (ssNMR) : This technique provides information about the molecule in its solid, crystalline form. For this compound, ssNMR could be used to:

Identify the presence of different crystalline forms (polymorphs).

Characterize intermolecular interactions, particularly the hydrogen bonding network involving the sulfinic acid groups, which dictates the crystal packing. researchgate.net

Determine the chemical shift anisotropy (CSA) and quadrupolar coupling constants, which are sensitive to the local electronic structure and symmetry. rsc.org

These advanced methods, while not specifically documented for this compound, represent the standard approach for the complete structural and conformational elucidation of such molecules.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The interaction of this compound with light provides valuable insights into its electronic structure and excited-state dynamics. Electronic absorption and emission spectroscopy are pivotal in characterizing these photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

UV-Vis spectroscopy reveals the electronic transitions within a molecule. For naphthalene derivatives, strong absorption bands are typically observed in the ultraviolet region. researchgate.net The UV spectrum of this compound is characterized by absorption maxima that correspond to π-π* transitions within the naphthalene ring system. The position and intensity of these bands are influenced by the sulfinic acid substituent. Studies on related naphthalene sulfonic acid compounds show strong absorption between 210-250 nm, indicating the presence of conjugated double bond systems. researchgate.net

Parameter Observation Reference
Absorption Maxima (λmax)Strong absorption in the 210-250 nm range. researchgate.net
Type of Transitionπ-π* transitions within the naphthalene ring.

Fluorescence and Phosphorescence Spectroscopy for Luminescent Properties

While this compound itself is not extensively studied for its intrinsic luminescence, derivatives of naphthalenesulfonic acids are well-known fluorescent probes. researchgate.netnih.gov For instance, 6-(p-toluidinyl)naphthalene-2-sulfonate (TNS) exhibits weak fluorescence in aqueous solutions but becomes highly fluorescent in nonpolar environments or when bound to proteins. researchgate.net This solvatochromic behavior is a hallmark of many naphthalene-based fluorophores. The fluorescence properties, including quantum yield and lifetime, are sensitive to the local environment, making these compounds useful for studying molecular interactions. researchgate.netnih.gov The photophysical properties of Naphthalene-2-sulfonic acid have also been investigated when incorporated into materials like polypyrrole, where it acts as a dopant and influences the fluorescent properties of the polymer, enabling applications such as sensors. acs.org

Property Observation for Related Compounds Reference
FluorescenceWeak in polar solvents, strong in nonpolar environments. researchgate.net
ApplicationUsed as fluorescent probes to study protein conformation. nih.gov

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental composition. For this compound (C₁₀H₈O₂S), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula. This technique is crucial for distinguishing between isomers and compounds with the same nominal mass. For instance, high-resolution mass spectrometry has been used to identify novel surfactant-derived sulfur-containing disinfection byproducts. acs.org

Technique Application Significance
High-Resolution Mass Spectrometry (HRMS)Determination of exact mass and elemental composition.Confirms the molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation of selected ions. nationalmaglab.org A precursor ion corresponding to the molecular ion of this compound is selected and then fragmented by collision-induced dissociation (CID) or other methods. nationalmaglab.orgwikipedia.org The resulting product ions provide a fragmentation pattern that is characteristic of the molecule's structure. Common fragmentation pathways for aromatic sulfonic acids involve the loss of SO₂ or the entire sulfonic acid group. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. nationalmaglab.orgacs.org For example, in the analysis of related compounds, the fragmentation pattern helped to identify the structure of metabolites. nih.gov

Technique Process Information Gained Reference
Tandem Mass Spectrometry (MS/MS)Selection and fragmentation of the molecular ion.Characteristic fragmentation pattern for structural elucidation. nationalmaglab.org
Common FragmentationLoss of SO₂ and the sulfonic acid group.Confirms the presence and position of the sulfinic acid group. acs.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be obtained. cam.ac.uk

For this compound, a crystal structure would reveal the precise geometry of the naphthalene ring system and the sulfinic acid group. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the sulfinic acid group, and π-π stacking between the naphthalene rings, which dictate the supramolecular architecture in the solid state. iucr.org Studies on co-crystals of related naphthalenesulfonic acids have shown how these interactions lead to the formation of diverse and complex supramolecular structures. ebi.ac.ukacs.org

Technique Information Obtained Significance Reference
X-ray CrystallographyPrecise 3D atomic arrangement, bond lengths, and bond angles.Provides definitive molecular structure and conformational details. wikipedia.orgcam.ac.uk
Supramolecular AnalysisIntermolecular interactions (hydrogen bonding, π-π stacking).Elucidates the packing and organization of molecules in the crystal lattice. iucr.org

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This analysis yields fundamental data on the crystal structure, including the unit cell dimensions, space group, and detailed geometric parameters such as bond lengths and angles between atoms. For this compound, this would reveal the exact conformation of the naphthalene moiety and the geometry of the sulfinic acid group, as well as how the molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding.

Representative Data Table for Single-Crystal X-ray Diffraction of a Naphthalene-Sulfur Compound (Hypothetical for this compound):

ParameterValue (Hypothetical)
Chemical FormulaC₁₀H₈O₂S
Formula Weight192.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)15.678
α (°)90
β (°)98.45
γ (°)90
Volume (ų)852.1
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.498
Key Bond Length (S-O) (Å)1.50 (avg.)
Key Bond Length (S-C) (Å)1.78
Key Bond Angle (O-S-O) (°)118.5

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from a single-crystal X-ray diffraction study. No such data was found for this compound in the searched literature.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a key technique for the characterization of polycrystalline materials. It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to variations in physical properties such as solubility, stability, and melting point. A PXRD pattern, which plots diffraction intensity against the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.

For this compound, a polymorphism study using PXRD would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, or evaporation rates) and analyzing the resulting solid forms. The discovery of multiple, distinct PXRD patterns would indicate the existence of polymorphs.

Representative Data Table for Powder X-ray Diffraction Peaks of a Crystalline Form (Hypothetical for this compound Form I):

2θ (°)d-spacing (Å)Relative Intensity (%)
8.510.39100
12.17.3145
15.85.6078
19.34.6062
21.74.0985
25.43.5055

Note: This table represents a hypothetical PXRD peak list for one possible polymorph of this compound. No experimental PXRD data for this compound was found in the public domain searches conducted.

Reaction Mechanisms and Reactivity Profiles of Naphthalene 2 Sulfinic Acid

Electrophilic and Nucleophilic Substitution Reactions Involving the Sulfinic Acid Moiety

The sulfinic acid group is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atoms, although reactions at the sulfur atom are more common. nih.gov The sulfur atom in its deprotonated form, the sulfinate anion, is a soft nucleophile and readily participates in reactions with various soft electrophiles. nih.gov

Nucleophilic Reactivity: The sulfinate anion of naphthalene-2-sulfinic acid is an effective nucleophile. The reaction proceeds via nucleophilic attack from the sulfur atom. For instance, arylsulfinic acids undergo Michael-type addition reactions with electron-deficient alkenes like N-phenylmaleimide. oup.com Kinetic studies of this reaction show that electron-donating groups on the benzenesulfinic acid accelerate the reaction, confirming that the nucleophilic attack by the sulfur atom is the rate-determining step. oup.com Similarly, naphthalene-2-sulfinate can act as a nucleophile in cross-coupling reactions to form sulfones.

Electrophilic Reactivity: While the sulfinate anion is nucleophilic, the sulfinic acid itself can act as a source for electrophilic species under certain conditions. For example, in the presence of a strong Lewis acid like boron trifluoride (BF₃), arylsulfinic acids can generate a "sulfinyl cation." This electrophilic intermediate can then attack another arene ring to form diaryl sulfoxides via an electrophilic aromatic substitution mechanism. acs.org

It is important to note that direct esterification of sulfinic acids with alcohols under standard acidic conditions is often inefficient. This is due to the propensity of sulfinic acids to undergo a disproportionation reaction under these conditions, which is discussed in section 4.4. rsc.org

Oxidation-Reduction Chemistry of the Sulfinic Acid Group

The sulfur atom in this compound is in an intermediate oxidation state (+4), making it susceptible to both oxidation and reduction.

Sulfinic acids are readily oxidized to their corresponding sulfonic acids (R-SO₃H). This transformation represents the oxidation of sulfur from +4 to +6. This process can occur with various oxidizing agents and is often so facile that arylsulfinic acids can undergo auto-oxidation upon exposure to air. nih.govnih.govoregonstate.edu The oxidation is a key reaction pathway, though it can also be a challenge in handling and storage due to the compound's inherent instability. nih.gov The oxidation of the related 2-naphthalenethiol (B184263) to sulfonic acids can be achieved with agents like hydrogen peroxide or potassium permanganate.

The reduction of the sulfinic acid group can lead to the formation of thiols (R-SH) or their corresponding disulfides (R-S-S-R).

Reduction to Thiols: A common method for the reduction of arylsulfonic and sulfinic acids to the corresponding arenethiols involves the use of triphenylphosphine (B44618) (Ph₃P) in the presence of iodine (I₂). oup.com This system effectively reduces the sulfur center from a +4 oxidation state in the sulfinic acid to -2 in the thiol. Other established methods, typically applied to sulfonic acid derivatives like sulfonyl chlorides, include reduction with zinc or tin/HCl. chemicalbook.comdrugfuture.comwikipedia.org These methods can also be adapted for sulfinic acids. For example, 2-naphthalenethiol can be prepared by the reduction of naphthalenesulfonyl chloride with zinc. chemicalbook.comdrugfuture.comlookchem.com

Table 1: Selected Reagents for the Reduction of Arylsulfinic Acids and Derivatives

Starting Material Reagent(s) Product
Arenesulfinic Acid Ph₃P / I₂ Arenethiol
Arenesulfinic Acid Thiol / Me₃SiCl Diaryl Disulfide
Naphthalenesulfonyl Chloride Zn Naphthalenethiol

This table presents a selection of common reduction methods; specific reaction conditions may vary.

Synthesis of Sulfides: Sulfides can be synthesized from sulfinic acids through multi-step sequences. One approach involves the S-allylation of a sulfinate ester intermediate, followed by a reduction step to yield the corresponding sulfide. rsc.org Another route proceeds through the formation of diaryl sulfoxides from arylsulfinic acids, which can subsequently be reduced to diaryl sulfides. acs.org

Acid-Base Equilibrium and Proton Transfer Mechanisms

Sulfinic acids are relatively strong acids. Research indicates that arylsulfinic acids generally have a pKa value of approximately 2. nih.gov This acidity means that at a physiological pH of ~7.4, this compound will exist almost entirely in its deprotonated form as the naphthalene-2-sulfinate anion.

The proton transfer from the O-H bond is rapid and reversible. The equilibrium is dictated by the pKa of the acid and the pH of the medium.

R-SO₂H + H₂O ⇌ R-SO₂⁻ + H₃O⁺

The sulfinate anion is stabilized by resonance, with the negative charge delocalized over the two oxygen atoms. This delocalization contributes to the acidity of the parent compound.

Thermal and Photochemical Decomposition Pathways

This compound, like other sulfinic acids, is known for its limited stability. nih.gov It can decompose through several pathways, particularly when heated or under acidic conditions.

Thermal Decomposition and Disproportionation: The most significant thermal decomposition pathway for sulfinic acids is disproportionation (or dismutation). In this reaction, two molecules of the sulfinic acid react with each other. One molecule is reduced to a sulfenic acid intermediate which is then trapped by another sulfinic acid molecule, while the other is effectively oxidized. The final products are the corresponding thiosulfonate and sulfonic acid. rsc.orgoregonstate.edu

3 R-SO₂H → R-SO₂S-R + R-SO₃H + H₂O

This reaction is a key reason for the difficulty in storing sulfinic acids for extended periods and complicates certain synthetic applications, such as acid-catalyzed esterification. rsc.org The mechanism involves an initial equilibrium to form a sulfinylsulfone intermediate. oregonstate.edu

Information on specific photochemical decomposition pathways for this compound is less common, but organosulfur compounds can be sensitive to UV light, which could potentially initiate radical decomposition pathways.

Radical Reaction Mechanisms Initiated or Propagated by this compound

Sulfinic acids can play a crucial role in radical chemistry, primarily by acting as excellent hydrogen atom transfer (HAT) agents. The O-H bond in a sulfinic acid is relatively weak, with a bond dissociation enthalpy (BDE) of about 78 kcal/mol. rsc.org

Initiation via Hydrogen Atom Transfer: this compound can donate its hydrogen atom to a radical species (R•), leading to the formation of a highly reactive sulfonyl radical (ArSO₂•).

Ar-SO₂H + R• → Ar-SO₂• + R-H

These generated sulfonyl radicals are key intermediates that can propagate a variety of useful radical chain reactions. rsc.orgtandfonline.com

Propagation and Termination: Once formed, the naphthalenesulfonyl radical can participate in several subsequent reactions. A common fate is the reaction with oxygen, which propagates the facile auto-oxidation of sulfinic acids. rsc.org However, the reaction of sulfonyl radicals with O₂ is surprisingly slow, which allows them to be trapped in productive chemical reactions for synthesis. rsc.org They can also add to double bonds or participate in desulfinative coupling reactions, where the -SO₂ group is eliminated as sulfur dioxide (SO₂). This desulfinative process is a powerful tool in modern organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds.

Computational and Theoretical Investigations of Naphthalene 2 Sulfinic Acid

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT studies on naphthalene-2-sulfinic acid and analogous aromatic sulfinic and sulfonic acids enable a detailed understanding of its fundamental chemical characteristics.

Molecular Geometry Optimization and Vibrational Frequency Analysis

The geometry of the sulfinic acid group (-SO₂H) attached to the naphthalene (B1677914) ring is of particular interest. The sulfur atom is expected to have a pyramidal geometry due to the presence of a lone pair of electrons. This is a key distinction from the related sulfonic acids (-SO₃H), where the sulfur center is tetrahedral. The orientation of the S-O and S-H bonds relative to the naphthalene ring would be determined, revealing the most stable conformers.

Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental spectra to validate the computational model. Key vibrational modes for this compound would include the S=O stretching, S-O stretching, O-H stretching, and various vibrations associated with the naphthalene ring.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Aromatic Sulfinic Acids (Illustrative)

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
O-HStretching3200 - 3600
C-H (Aromatic)Stretching3000 - 3100
S=OAsymmetric & Symmetric Stretching1050 - 1250
C-SStretching650 - 750
S-OStretching800 - 950
Note: These are typical ranges and the exact values for this compound would be determined by specific DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, which is characteristic of many aromatic systems. The LUMO, on the other hand, would likely have significant contributions from the sulfinic acid group, particularly the antibonding orbitals associated with the S=O and S-O bonds, as well as the π* orbitals of the aromatic system.

Table 2: Illustrative Frontier Molecular Orbital Energies for an Aryl Sulfinic Acid

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Note: These values are illustrative and would need to be specifically calculated for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be found around the electronegative oxygen atoms of the sulfinic acid group. These areas indicate a high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) would be located around the hydrogen atom of the hydroxyl group and, to a lesser extent, the hydrogen atoms of the naphthalene ring. These are electron-deficient regions that are prone to nucleophilic attack. The MEP map provides a clear and intuitive picture of where the molecule is most likely to interact with other chemical species.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to stabilizing electronic interactions.

For this compound, NBO analysis can quantify the nature of the bonds (e.g., C-S, S-O, O-H) and the charge distribution among the atoms. A key application of NBO is the study of hyperconjugative interactions. For instance, it can reveal the extent of electron delocalization from the lone pairs of the oxygen atoms to the antibonding orbitals of adjacent bonds, or from the π-system of the naphthalene ring to the sulfinic acid group. These charge transfer interactions contribute significantly to the molecule's stability and reactivity. NBO analysis is also invaluable for studying intermolecular interactions, such as hydrogen bonding, by quantifying the donor-acceptor interactions between molecules. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond static electronic properties, quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms, providing a step-by-step understanding of how reactants are converted into products.

Transition State Characterization and Reaction Barrier Determination

A critical aspect of understanding a reaction mechanism is the identification and characterization of transition states (TS). A transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate between reactants and products.

For reactions involving this compound, such as its role in the synthesis of vinyl sulfones or its esterification, DFT calculations can be used to locate the geometry of the transition states. researchgate.net This involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface. Once a TS is located, a vibrational frequency analysis is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. This value is a key determinant of the reaction rate. By calculating the activation energies for different possible pathways, chemists can predict which mechanism is most likely to occur. For example, in a reaction involving the initial formation of a sulfonyl radical from this compound, computational studies could model the homolytic cleavage of the S-H or S-C bond and determine the energetic feasibility of such a step. researchgate.netrsc.org

Solvation Effects on Reactivity

The chemical reactivity of sulfinic acids, including this compound, is significantly influenced by the solvent environment. Theoretical studies on analogous sulfinic and sulfenic acids have demonstrated that their ability to act as hydrogen-atom transfer (HAT) agents is highly dependent on the solvent's hydrogen-bond accepting capacity. nih.gov

Computational models, particularly those employing a polarizable continuum model (PCM), can be used to simulate the bulk solvent environment and quantify its effect on molecular properties. In the case of this compound, the polarity of the solvent is expected to play a crucial role in stabilizing the molecule and its transition states during reactions. The sulfonic acid group is polar and capable of forming hydrogen bonds, which influences its solubility in various solvents like water, ethanol, and acetone. solubilityofthings.com While less polar than sulfonic acids, sulfinic acids are still strong hydrogen-bond donors, a property that leads to a significant modulation of their reactivity in different solvents. nih.gov

The reactivity of sulfinic acids is greatly attenuated in hydrogen-bond accepting solvents. nih.gov This is due to the formation of strong hydrogen bonds between the sulfinic acid's -S(=O)OH group and solvent molecules, which stabilizes the ground state and increases the energy barrier for reactions such as hydrogen atom transfer.

Table 1: Illustrative Solvation Free Energies (ΔGsolv) for this compound in Various Solvents Calculated via a PCM model (B3LYP/6-311+G(d,p))

SolventDielectric Constant (ε)Calculated ΔGsolv (kcal/mol)
n-Hexane1.88-4.5
Dichloromethane8.93-10.2
Acetone20.7-12.8
Ethanol24.5-13.5
Water78.4-15.1
Note: This table is illustrative, based on general principles of solvation for polar molecules. The values demonstrate the expected trend of increased stabilization with increasing solvent polarity.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational flexibility and dynamic behavior of this compound in various environments. While specific MD studies on the parent this compound are not widely documented, the methodology has been applied to derivatives of the closely related naphthalene-2-sulfonic acid. tandfonline.comtandfonline.comcovenantuniversity.edu.ngnih.gov These studies provide a framework for how such investigations would be conducted.

An MD simulation would typically involve placing the this compound molecule within a simulation box filled with solvent molecules (e.g., water). An appropriate force field, such as AMBER or GROMOS, would be used to describe the interatomic forces. The simulation would then solve Newton's equations of motion for the system over a period of nanoseconds or longer, tracing the trajectory of each atom.

Analysis of the resulting trajectory would reveal the conformational landscape of the molecule, identifying the most stable rotamers of the sulfinic acid group relative to the naphthalene ring. It would also provide insights into the dynamic behavior, such as the timescale of conformational changes and the nature of the molecule's interaction with the surrounding solvent molecules. For instance, MD simulations on derivatives have been used to quantify the interaction between the sulfonic group and amino acid residues in proteins. tandfonline.comnih.gov

Table 2: Potential Dihedral Angles and Energy Minima for the C(2)-S-O-H Torsion in this compound from a Hypothetical MD Simulation

Conformational StateDihedral Angle (C-S-O-H)Relative Energy (kcal/mol)Population (%)
Anti-periplanar~180°0.065
Syn-clinal (gauche)~60°1.225
Anti-clinal~120°2.510
Note: This data is hypothetical and serves to illustrate the type of information obtainable from MD simulations. The relative energies and populations would depend on the specific force field and solvent environment used.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules like this compound. researchgate.net Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and calculate vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.netbohrium.commdpi.com

The calculated vibrational frequencies can be compared directly with experimental FT-IR and FT-Raman spectra. For example, the characteristic symmetric and asymmetric stretching vibrations of the S=O group in sulfonamides are predicted computationally and observed experimentally in the range of 1125–1330 cm⁻¹. mdpi.com Similarly, the S-O stretching and O-H bending modes of the sulfinic acid group would be key features for comparison.

For NMR spectroscopy, theoretical calculations can predict the ¹H and ¹³C chemical shifts. mdpi.com These predicted values, when compared with experimental data from spectra recorded in solvents like DMSO-d₆, help to confirm the molecular structure and assign specific resonances to the correct atoms in the naphthalene ring and the sulfinic acid moiety. Discrepancies between calculated (gas phase) and experimental (solution) values can often be reconciled by including solvent effects in the computational model. mdpi.com

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data for this compound

Spectroscopic ParameterExperimental Value (Hypothetical)DFT Calculated Value (B3LYP/6-311+G(d,p))
IR Frequency (cm⁻¹)
S=O Stretch10951105
S-O Stretch910925
O-H Stretch3450 (broad)3470
¹H NMR Chemical Shift (ppm)
H18.58.6
H87.98.0
¹³C NMR Chemical Shift (ppm)
C2 (bearing -SO₂H)145.0146.2
C1128.5129.1
Note: The values in this table are illustrative, based on typical ranges for similar functional groups and aromatic systems, to demonstrate the correlation between experimental and theoretical data.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSPR and QSAR are computational techniques used to build mathematical models that correlate the chemical structure of a series of compounds with their physical properties (QSPR) or biological activities (QSAR). biointerfaceresearch.com While specific models for this compound analogs are not prevalent, the methodology is well-established for related dye molecules and other chemical classes. nih.govresearchgate.net

To develop a QSAR/QSPR model for analogs of this compound, one would first assemble a dataset of molecules with known properties or activities. For each molecule, a set of numerical descriptors representing its constitutional, topological, electronic, and steric features would be calculated. Statistical methods, such as Partial Least Squares (PLS) regression or Multiple Linear Regression (MLR), are then used to create a model that links these descriptors to the observed property. biointerfaceresearch.comresearchgate.net

For example, a QSPR model could be developed to predict the solubility or absorption maxima of a series of substituted naphthalene-2-sulfinic acids. A QSAR model might aim to predict the anti-inflammatory activity of analogs, similar to studies performed on derivatives of naphthalene-2-sulfonic acid. tandfonline.comnih.gov The resulting models are validated internally (e.g., using cross-validation) and externally (using a test set of compounds not included in model training) to ensure their predictive power. researchgate.net Such models are valuable for guiding the design of new analogs with desired properties, reducing the need for extensive experimental synthesis and testing. biointerfaceresearch.com

Advanced Applications and Role in Materials Science and Organic Synthesis

Naphthalene-2-sulfinic Acid as a Synthetic Building Block

The inherent reactivity of this compound makes it a valuable precursor and participant in the synthesis of complex organic molecules. Its utility as a building block stems from its ability to undergo various chemical transformations, leading to a diverse array of naphthalene (B1677914) derivatives.

Precursor Chemistry for Novel Naphthalene Derivatives

This compound serves as a crucial intermediate in the synthesis of a wide range of naphthalene derivatives. The sulfinic acid group can be readily converted into other functional groups, enabling the construction of molecules with tailored properties. For instance, it is a key starting material for producing aminonaphthalenesulfonic acids through nitration, which are precursors for numerous dyes. wikipedia.org Fusion with sodium hydroxide (B78521), followed by acidification, transforms naphthalene-2-sulfonic acid into 2-naphthol (B1666908), a significant intermediate in the production of pharmaceuticals and polymers. wikipedia.org

Furthermore, it acts as an intermediate in the formation of various naphthalenedisulfonic and trisulfonic acids, such as 2,6-, 2,7-, and 1,6-naphthalenedisulfonic acids, and 1,3,6-naphthalenetrisulfonic acid. wikipedia.org These polysulfonated naphthalenes are important in their own right, finding applications as dispersing agents and in the synthesis of specialty chemicals. solubilityofthings.com

A notable example of its precursor capability is in the synthesis of 4-amino-3-hydroxynaphthalene-1-sulfonic acid, which can then be used to create organotin complexes with potential applications as photostabilizers for polymers like PVC. mdpi.com

Table 1: Examples of Naphthalene Derivatives from this compound

PrecursorReactionProductSignificance
Naphthalene-2-sulfonic acidNitrationAminonaphthalenesulfonic acidsDye precursors wikipedia.org
Naphthalene-2-sulfonic acidFusion with NaOH, then acidification2-NaphtholIntermediate for pharmaceuticals and polymers wikipedia.org
Naphthalene-2-sulfonic acidFurther sulfonationNaphthalenedisulfonic and trisulfonic acidsDispersing agents, specialty chemicals wikipedia.orgsolubilityofthings.com
4-Amino-3-hydroxynaphthalene-1-sulfonic acid (derived from naphthalene sulfonic acids)Reaction with organotin chloridesTin-naphthalene sulfonic acid complexesPVC photostabilizers mdpi.com

Role in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying procedures. While direct participation of this compound in a wide range of named MCRs is not extensively documented in the provided results, the principles of MCRs often involve intermediates with similar functionalities.

For example, the van Leusen three-component reaction (vL-3CR) utilizes tosylmethyl isocyanide (TOSMIC), which contains a sulfone group that acts as a leaving group, similar to how a sulfinic acid group might behave under certain conditions. nih.gov This reaction is instrumental in synthesizing a variety of substituted imidazoles. nih.gov The mechanism involves the formation of a Schiff base, addition of an isocyanide carbanion, and subsequent ring closure with the elimination of sulfinic acid. nih.gov This highlights the potential for sulfinic acid moieties to act as leaving groups in cyclization reactions, a key step in many MCRs.

Derivatives of naphthalene, such as 2-naphthol, are frequently employed in MCRs. For instance, 2-naphthol reacts with aldehydes and malononitrile (B47326) in the presence of a catalyst to synthesize chromene derivatives. mdpi.com Similarly, the Betti synthesis involves the reaction of 2-naphthol, aldehydes, and amines. mdpi.com While not directly involving this compound, these examples demonstrate the reactivity of the naphthalene scaffold in MCRs, suggesting potential for the development of new MCRs that directly utilize the sulfinic acid functionality.

Integration into Polymer Chemistry and Polymer Modification

The properties of this compound and its derivatives make them valuable components in the field of polymer chemistry, both as building blocks for new polymers and as agents for modifying existing ones.

Use as a Monomer or Comonomer for Functional Polymers

Naphthalene-based monomers are utilized to create polymers with specific functionalities. For instance, poly(5-aminonaphthalene-2-sulfonic acid) can be synthesized through the oxidative polymerization of 5-aminonaphthalene-2-sulfonic acid. oup.com The resulting polymer is noteworthy for being water-soluble, electrically conducting, and fluorescent. oup.com

In another example, 7-amino-4-hydroxy-2-naphthalenesulfonic acid can be used to synthesize water-soluble conjugated polymers. uludag.edu.tr These polymers, including a polynaphthol derivative and a poly(imine), exhibit interesting optical and electrochemical properties, suggesting their potential as semi-conductors. uludag.edu.tr The molecular weights of these polymers have been reported to be in the range of 6365 to 8900 Da. uludag.edu.tr

Furthermore, naphthalene-2-sulfonic acid can be condensed with formaldehyde (B43269) to create polymeric sulfonic acids. wikipedia.org These condensates, often referred to as naphthalene sulfonic acid formaldehyde condensates (NSF), are widely used as superplasticizers in concrete and as dispersing agents for dyes and pigments. evitachem.comresearchgate.net Modified versions of these polymers, incorporating phenolic monomers, can exhibit enhanced water solubility and thermal resistance. google.com

Table 2: Functional Polymers Derived from Naphthalene Sulfonic Acid Monomers

MonomerPolymerization MethodResulting PolymerKey Properties
5-Aminonaphthalene-2-sulfonic acidOxidative polymerizationPoly(5-aminonaphthalene-2-sulfonic acid)Water-soluble, electrically conducting, fluorescent oup.com
7-Amino-4-hydroxy-2-naphthalenesulfonic acidOxidative polycondensationPoly(7-amino-4-hydroxy-2-naphthalene sulphonic acid)Semi-conducting, fluorescent uludag.edu.tr
Naphthalene-2-sulfonic acidCondensation with formaldehydeNaphthalene sulfonic acid formaldehyde condensateDispersing agent, superplasticizer wikipedia.orgevitachem.comresearchgate.net
4-amino-3-hydroxy-1-naphthalene sulfonic acidEnzyme-catalyzed oxidative polymerizationPoly(4‐amino‐3‐hydroxy‐1‐naphthalene sulfonic acid)Potential for various applications researchgate.net

Role in Polymer Surface Modification

The functional groups present in this compound and its derivatives can be used to alter the surface properties of other polymers. The sodium salt of naphthalene-2-sulfonic acid has been used as a dopant in the creation of electrically conductive polymer nanocomposites. taylorandfrancis.com Specifically, it has been shown to support cell attachment and proliferation on poly(caprolactone) fumarate-polypyrrole (PCLF-PPy) scaffolds, which are being investigated for nerve regeneration applications. taylorandfrancis.com

In situ oxidative polymerization of pyrrole (B145914) on the surface of materials like silk fabrics can be performed in the presence of dopants to impart conductivity without damaging the underlying structure. taylorandfrancis.com The use of naphthalene-2-sulfonic acid derivatives as dopants in such processes can enhance the biocompatibility and functionality of the modified polymer surfaces.

Development of Functional Materials and Probes

The unique electronic and photophysical properties of the naphthalene moiety make it an excellent candidate for the development of functional materials, including sensors and probes.

Naphthalene-based porous organic salts have been synthesized using naphthalene derivatives containing sulfonic acid and amine functional groups. rsc.org These materials exhibit crystalline structures, porosity, and extended π-conjugated systems, which endow them with strong visible-light-harvesting ability and excellent photo-induced charge transfer capabilities. rsc.org Such properties make them effective heterogeneous photocatalysts for reactions like the oxidative coupling of amines. rsc.org

In the realm of fluorescent probes, naphthalene diimides (NDIs) have been designed as cell-permeable, "turn-on" fluorescent sensors for pH. researchgate.net These molecules are non-emissive in their free-base form but become strongly fluorescent upon protonation, allowing for the imaging of acidic environments within cells. researchgate.net While not directly this compound, these examples showcase the potential of functionalized naphthalene cores in creating sophisticated molecular probes. The introduction of a sulfinic acid group could potentially be used to tune the solubility and electronic properties of such probes.

Design of Fluorescent Sensors and pH Probes

The inherent fluorescence of the naphthalene moiety makes its derivatives, including this compound, valuable components in the design of fluorescent sensors. chemdad.comsmolecule.com These sensors are instrumental in detecting a variety of analytes with high sensitivity and selectivity.

Naphthalene derivatives are recognized as a class of fluorescent probes with a conjugated structure based on bis-benzyl rings. mdpi.com Their utility stems from their good stability, structural plasticity, favorable luminescence properties, and high quantum efficiency. mdpi.com The fluorescence of 2-naphthalenesulfonic acid (a related compound) can be effectively quenched by colloidal silver, a phenomenon driven by photoinduced interfacial electron transfer. chemdad.com This characteristic highlights its potential in developing sensors based on fluorescence quenching mechanisms. smolecule.com

Recent research has demonstrated the synthesis of polypyrrole doped with β-naphthalene sulfonic acid (NSA) to create a fluorescent sensor for the selective detection of ascorbic acid. acs.orgresearchgate.net This material exhibited a limit of detection of 0.55 μM, showcasing its high sensitivity. acs.org The interaction between the polypyrrole and NSA is supported by density functional theory (DFT) calculations. acs.org Such sensors are particularly relevant for monitoring physiological conditions, like those in type 2 diabetic patients, where ascorbic acid levels can be altered. acs.org

Furthermore, derivatives of naphthalene have been employed in creating fluorescent probes for metal ions. For instance, a naphthalene derivative with a Schiff base structure was designed for the selective and sensitive detection of Al³⁺. mdpi.com The fluorescence intensity of the system increases with the concentration of Al³⁺, allowing for both qualitative and quantitative analysis. mdpi.com In a different approach, a water-soluble pillar jku.atarene was shown to form host-guest complexes with 2-naphthalenesulfonic acid, and this interaction is pH-responsive, suggesting its application in the development of pH-sensitive fluorescent systems. frontiersin.orgnih.gov

Adsorption Studies on Various Substrates

This compound and its related sulfonic acid derivatives are subjects of extensive adsorption studies, primarily due to their presence as environmental contaminants. smolecule.com Understanding their adsorption behavior on various substrates is crucial for developing effective water treatment and remediation technologies.

Granular activated carbon (GAC) has been investigated for its capacity to adsorb naphthalene-2-sulfonic acid (2-NSA). nih.gov Studies have shown that GAC can remove 2-NSA from the liquid phase up to a saturation capacity of 140 mg/g. nih.gov The adsorption kinetics fit the conventional Langmuir model. nih.gov Interestingly, the combination of GAC with specific bacterial strains, Arthrobacter globiformis and Comamonas testosteroni, enhances the removal of 2-NSA. nih.gov In such a system, the rapid adsorption onto GAC is followed by biodegradation, which significantly increases the removal efficiency and extends the operational life of the GAC bed. nih.gov

Other adsorbents have also been explored. For instance, the adsorption of 2-NSA on a composite resin, specifically an iron-impregnated, weakly basic resin D301, has been studied in a fixed-bed column. ebi.ac.uk The efficiency of the adsorption process was found to be dependent on factors such as bed height and flow rate. ebi.ac.uk Another study focused on improving the adsorption capacity of vermiculite (B1170534) for naphthalene sulfonic acid by first activating it with acid and then modifying it with trioctylamine (B72094) (TOA). researching.cn This modification resulted in a significant increase in the removal rate of naphthalene sulfonic acid by 90.63%, achieving an adsorption quantity of 78.98 mg·g⁻¹. researching.cn The adsorption mechanism in this case involves a complex extraction reaction between the sulfonate ions and TOA on the vermiculite surface. researching.cn

Table 1: Adsorption Capacities of Various Substrates for Naphthalene Sulfonic Acid Derivatives

AdsorbentAdsorbateAdsorption CapacityReference
Granular Activated Carbon (GAC)Naphthalene-2-sulfonic acid (2-NSA)140 mg/g nih.gov
TOA Modified Acid-Activated VermiculiteNaphthalene sulfonic acid78.98 mg/g researching.cn
Iron Impregnated Resin D3012-naphthalenesulfonic acid (2-NSA)Not specified ebi.ac.uk

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

Chiral sulfinyl compounds, a category that includes derivatives of sulfinic acids, are highly valued in asymmetric synthesis, where they serve as versatile auxiliaries, ligands, and catalysts. nih.gov While sulfinic acids themselves are typically achiral due to proton exchange, their derivatives, such as sulfinates and sulfinamides, can be chiral and are configurationally stable. nih.govacs.org

The development of chiral Brønsted acid catalysts derived from 1,1'-bi-2-naphthol (B31242) (BINOL) has been a significant advancement in asymmetric synthesis. tcichemicals.com Building on this, chiral 1,1'-binaphthyl-2,2'-disulfonic acid (BINSA) has been developed as a stronger chiral Brønsted acid catalyst. tcichemicals.com Both enantiomers of these catalysts can be synthesized, allowing for the production of products with the desired stereochemistry. tcichemicals.com

While direct applications of this compound as a chiral auxiliary are not extensively documented in the provided search results, the broader class of chiral sulfinamides and related structures, which can be derived from sulfinic acids, are widely used. researchgate.net For example, chiral tert-butanesulfinamide is a well-established reagent for preparing chiral amines. researchgate.net The synthesis of novel α-functionalized β²,²-amino acid derivatives has been explored using organocatalytic methods, though specific protocols involving this compound were not successful in the cited research. jku.at

The potential for naphthalene-based sulfonic acids to act as ligands in asymmetric catalysis is an area of ongoing research. Chiral phosphoric acids have been shown to promote the sulfonylation of certain substrates with good enantioselectivities. snnu.edu.cn The design of tailor-made axially chiral sulfonamides, which can be used as catalysts for reactions like asymmetric aldol (B89426) reactions, further underscores the potential of sulfonic acid derivatives in this field. tcichemicals.com

Applications in Supramolecular Chemistry and Host-Guest Interactions

The rigid and aromatic structure of the naphthalene core, combined with the polar sulfinic or sulfonic acid group, makes this compound and its analogs excellent candidates for applications in supramolecular chemistry and the study of host-guest interactions.

A notable example is the investigation of host-guest complexation between a water-soluble pillar jku.atarene dodecyl-ammonium chloride (CP6) and 2-naphthalenesulfonic acid (2-NA). frontiersin.orgnih.gov In aqueous media, the naphthalene moiety of 2-NA is included within the hydrophobic cavity of the CP6 host. frontiersin.orgnih.gov This interaction is driven by electrostatic forces between the sulfonate anion of the guest and the cationic portals of the host. frontiersin.orgnih.gov The formation of this host-guest complex can be reversed by changing the pH of the solution, demonstrating a pH-responsive behavior. frontiersin.orgnih.gov The association constant (Ka) for the complex between CP6 and 2-NA was determined to be (1.97 ± 0.28) × 10⁴ M⁻¹. frontiersin.org

The study of supramolecular patterns and luminescent properties of organic salts formed between naphthalene-1,5-disulfonic acid and triphenylmethylamine has also been reported. acs.org These components self-assemble through hydrogen bonding to form various crystalline structures, and their luminescent properties are influenced by the solvent used during crystallization. acs.org Similarly, the host-guest interactions of 8-aniline-1-naphthalene sulfonic acid with macrocycles containing 2,6-pyridylamide and dipyrrole units have been evaluated. ias.ac.in These interactions, which result in fluorescence quenching, were found to have a 1:1 binding ratio with stability constants in the range of 10³ to 10⁴ L·mol⁻¹. ias.ac.in

Table 2: Host-Guest Interactions Involving Naphthalene Sulfonic Acid Derivatives

HostGuestBinding Ratio (Host:Guest)Association/Stability ConstantReference
Water-soluble pillar jku.atarene (CP6)2-Naphthalenesulfonic acid (2-NA)1:1Ka = (1.97 ± 0.28) × 10⁴ M⁻¹ frontiersin.org
Macrocycle L18-Aniline-1-naphthalene sulfonic acid1:13.06 × 10⁴ L·mol⁻¹ ias.ac.in
Macrocycle L28-Aniline-1-naphthalene sulfonic acid1:16.58 × 10³ L·mol⁻¹ ias.ac.in

Environmental Chemistry Research of Naphthalene 2 Sulfinic Acid

Environmental Fate and Transport Mechanisms in Aquatic and Terrestrial Systems

Photodegradation Pathways in Natural Waters

No specific studies detailing the photodegradation pathways of Naphthalene-2-sulfinic Acid in natural waters were identified. Research on related compounds, such as other naphthalene (B1677914) derivatives, indicates that photodegradation can be a relevant process, often involving hydroxyl radicals and leading to the formation of various intermediates. rsc.orgrsc.org However, the specific reaction kinetics and byproducts for this compound have not been elucidated.

Adsorption and Desorption Behavior in Soil and Sediments

There is a lack of specific data on the adsorption and desorption coefficients (K_d) or organic carbon-normalized adsorption coefficients (K_oc) for this compound. For related sulfonated naphthalenes, adsorption behavior is influenced by factors such as the organic matter content of the soil and the number of sulfonate groups on the naphthalene ring. researchgate.netethz.ch For instance, studies on sulfonated naphthalene formaldehyde (B43269) condensates (SNFC) have shown that adsorption increases with the oligomer chain length. ethz.ch Without dedicated studies, the mobility of this compound in terrestrial environments remains speculative.

Biodegradation Pathways and Microbial Metabolism in Environmental Systems

Identification of Degrading Microorganisms

While numerous studies have isolated and identified microorganisms capable of degrading Naphthalene-2-sulfonic Acid, no such research has been found for this compound. Bacterial strains such as Arthrobacter sp. and Comamonas sp. have been shown to effectively degrade Naphthalene-2-sulfonic Acid, utilizing it as a sole source of carbon. taylorandfrancis.comresearchgate.net It is unknown if these or other microorganisms possess the metabolic capability to degrade this compound.

Elucidation of Enzymatic Degradation Mechanisms

The enzymatic pathways for the breakdown of this compound have not been described in the scientific literature. For Naphthalene-2-sulfonic Acid, degradation is often initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the spontaneous elimination of the sulfite (B76179) group. nih.gov The subsequent intermediates are then funneled into common metabolic pathways. The specific enzymes involved in any potential cleavage of the carbon-sulfur bond in this compound are unknown.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

There is no available research on the application of Advanced Oxidation Processes (AOPs)—such as ozonation, Fenton, or photocatalytic oxidation—for the specific remediation of this compound. AOPs have been successfully applied to treat wastewater containing Naphthalene-sulfonic acids, showing effective removal of the parent compound and reduction in total organic carbon (TOC). psu.eduresearchgate.net These processes rely on the generation of highly reactive species like hydroxyl radicals to oxidize recalcitrant organic pollutants. mdpi.comresearchgate.net However, the efficacy, reaction kinetics, and degradation byproducts for the treatment of this compound with AOPs have not been investigated.

Ozonation and Photo-oxidation Studies

The degradation of naphthalenesulfonic acids, including this compound, through ozonation has been a subject of scientific inquiry. Research has shown that ozone can effectively reduce the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) of aqueous solutions containing these compounds. nih.gov The reactivity of naphthalenesulfonic acids with ozone is influenced by the number of sulfonic groups on the aromatic ring; a higher number of these groups tends to decrease the reaction rate. psu.edu The primary mechanism of ozonation is believed to be a 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bonds with the highest electron density in the naphthalene ring. psu.edu

Studies on various naphthalenesulfonic acids have demonstrated that the stoichiometry of the direct ozonation reaction is approximately one mole of ozone consumed per mole of the sulfonic acid degraded. psu.edu The activation energy for this reaction is similar across different naphthalenesulfonic acids, typically ranging from 37 to 42 kJ mol⁻¹. psu.edu The degradation process leads to the formation of more oxidized organic acids and sulfate (B86663) ions. psu.edu For instance, in the ozonation of related naphthalenesulfonic compounds, byproducts such as oxalic acid and formic acid have been detected. psu.edu

While direct ozonation is effective, combining it with other processes can enhance degradation. For example, sequential treatment involving initial ozonation followed by catalytic ozonation with metal oxides like NiO or CuO has been shown to achieve nearly complete mineralization of naphthalenesulfonic acids. researchgate.net Furthermore, the combination of ozonation with biotreatment is considered a viable option, as ozonation can increase the biodegradability of these compounds. nih.gov An average ozone consumption of 3.0 mg/L for an initial TOC concentration of 100 mg/L has been found to achieve good biodegradability for naphthalenesulfonic acids. nih.gov

Photo-oxidation, particularly through advanced oxidation processes (AOPs), also plays a role in the degradation of naphthalene derivatives. Photodegradation of secondary organic aerosols (SOA) produced from the oxidation of naphthalene has been observed to cause a rapid loss of high-molecular-weight compounds. rsc.org The combination of ozone with UV radiation, known as photolytic ozonation, can significantly increase the rate of degradation and mineralization of organic pollutants compared to ozonation alone. researchgate.net For example, the presence of simulated solar radiation can enhance the oxidation rate and the extent of mineralization of organic compounds. researchgate.net

Table 1: Ozonation and Photo-oxidation of Naphthalene Sulfonic Acids

Parameter Finding Citation
Primary Ozonation Mechanism 1,3-dipolar cycloaddition to the aromatic ring's double bonds. psu.edu
Stoichiometry ~1 mole of ozone per mole of sulfonic acid degraded. psu.edu
Activation Energy 37–42 kJ mol⁻¹. psu.edu
Degradation Products Highly oxidized organic acids (e.g., oxalic acid, formic acid) and sulfate ions. psu.edu
Enhanced Ozonation Sequential treatment with catalytic ozonation (e.g., NiO, CuO) leads to near-complete mineralization. researchgate.net
Biodegradability Ozonation increases biodegradability; ~3.0 mg/L ozone for 100 mg/L initial TOC is effective. nih.gov
Photo-oxidation Photodegradation of naphthalene-derived SOA leads to the loss of high-molecular-weight compounds. rsc.org
Photolytic Ozonation Combination of ozone and UV radiation enhances degradation and mineralization rates. researchgate.net

Catalytic Oxidation Processes

Catalytic oxidation processes are recognized as effective methods for degrading persistent organic pollutants like naphthalene derivatives. These processes often involve the generation of highly reactive species, such as hydroxyl radicals (HO•) and sulfate radicals (SO₄⁻•), which can break down complex organic molecules. iwaponline.comnih.gov

The Fenton process, which utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), and the Photo-Fenton process, which incorporates UV light, have demonstrated significant removal of COD and TOC from solutions containing commercial naphthalene sulfonic acids. researchgate.net Increasing the concentration of ferrous ions can accelerate the degradation rate in the Fenton process. researchgate.net The Photo-Fenton process has been noted for achieving a high degree of detoxification. researchgate.net

The use of catalysts can significantly enhance the efficiency of oxidation processes. For example, citric acid has been shown to enhance the degradation of naphthalene in peroxide/Fe(II) systems. iwaponline.com In such systems, various peroxides like hydrogen peroxide, nano-calcium peroxide, peroxydisulfate, and peroxymonosulfate (B1194676) can be activated by Fe(II) to generate reactive oxygen species that degrade naphthalene. iwaponline.com The combination of rapid adsorption onto a material like granular activated carbon (GAC) followed by biodegradation has also proven to be a successful strategy for the removal of naphthalene-2-sulfonic acid from wastewater. nih.gov

Table 2: Catalytic Oxidation of Naphthalene Derivatives

Process Key Findings Citation
Fenton/Photo-Fenton Appreciable COD and TOC removal for commercial naphthalene sulfonic acids. Photo-Fenton achieves high detoxification. researchgate.net
Persulfate Activation Alkali-activated persulfate effectively degrades H-acid. Thermal activation is also effective, with rates increasing with temperature. nih.gov
Fe(II)-Activated Peroxides with Citric Acid Citric acid enhances naphthalene degradation in systems with H₂O₂, nCP, PDS, and PMS activated by Fe(II). iwaponline.com
Adsorption and Biodegradation Combination of GAC adsorption and biodegradation leads to high removal of naphthalene-2-sulfonic acid. nih.gov

Analytical Methodologies for Detection and Quantification of Naphthalene 2 Sulfinic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of naphthalene-2-sulfinic acid and related compounds. It involves passing a mixture through a stationary phase, which separates the components based on their differential interactions.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. The development of an effective HPLC method involves careful selection of the stationary phase, mobile phase, and detector.

Reverse-phase HPLC is a common approach for separating naphthalenesulfonic acids. sielc.com In this method, a nonpolar stationary phase, such as C18, is used with a more polar mobile phase, often a mixture of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The choice of acid is critical; formic acid is preferred for applications involving mass spectrometry (MS) detection due to its volatility. sielc.com

Ion-pair chromatography is another HPLC technique suitable for ionic compounds like sulfinates and sulfonates. This method introduces an ion-pairing reagent to the mobile phase, which forms a neutral complex with the analyte, allowing for its retention on a reverse-phase column. researchgate.netacs.org For instance, triethylamine (B128534) has been used as an ion-pair reagent for the analysis of naphthalene (B1677914) monosulfonates. nih.gov

A specialized HPLC method known as BIST™ (Bridge Ion Separation Technology) has been developed for the analysis of compounds like 2-naphthalenesulfonic acid. This technique utilizes a cation-exchange column with a unique mobile phase to achieve strong retention and separation of anionic analytes. sielc.com

Table 1: Exemplary HPLC Methods for Naphthalene Sulfonic/Sulfinic Acid Analysis

Technique Stationary Phase Mobile Phase Detector Application
Reverse-Phase HPLCC18Acetonitrile/Water/Phosphoric AcidUVGeneral quantification sielc.com
Reverse-Phase HPLCC18Acetonitrile/Water/Formic AcidMSMS-compatible analysis sielc.com
Ion-Pair HPLCPLRP-STriethylamine as ion-pair reagentMSTrace determination in water nih.gov
BIST™BIST™ A (Cation-Exchange)Specialized mobile phaseUVSeparation of similarly structured acids sielc.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Since this compound is non-volatile, it requires a derivatization step to convert it into a more volatile form suitable for GC analysis. canada.ca This process chemically modifies the analyte to increase its vapor pressure.

While direct GC analysis of this compound is not feasible, derivatization can be employed. For example, sulfonic acids can be converted to their more volatile sulfonamide derivatives for GC analysis. acs.org This approach, however, is more commonly applied to sulfonic acids rather than sulfinic acids. The analysis of naphthalene and its derivatives, such as naphthols, is frequently performed using GC coupled with mass spectrometry (GC-MS). wgtn.ac.nznih.gov

Ion Chromatography for Sulfinate Quantification

Ion Chromatography (IC) is a specialized form of HPLC that is particularly effective for the separation and quantification of inorganic and organic ions. google.com It utilizes ion-exchange resins as the stationary phase to separate analytes based on their charge. longdom.org This makes IC an ideal method for the direct analysis of sulfinates and other ionic species.

In a typical IC setup for anion analysis, a hydroxide (B78521) or carbonate/bicarbonate eluent is used to carry the sample through an anion-exchange column. ijpsr.comthermofisher.com A suppressor is often employed after the column to reduce the conductivity of the eluent and enhance the signal-to-noise ratio for the analyte ions, which are typically detected by a conductivity detector. ijpsr.com

IC has been successfully used to quantify sulfate (B86663) in various biological and environmental samples, demonstrating its utility for sulfur-containing anions. longdom.org The method offers good linearity, low limits of detection, and high precision. longdom.org While specific applications for this compound are less documented, the principles of IC make it a highly suitable technique for its quantification, especially in aqueous matrices. The method can distinguish between different sulfur species like sulfide, sulfite (B76179), and thiosulfate, indicating its potential for speciated analysis. nii.ac.jp

Spectrophotometric and Fluorometric Quantification Methods

Spectrophotometric and fluorometric methods are based on the interaction of molecules with electromagnetic radiation and offer sensitive and often rapid means of quantification.

Spectrophotometry measures the absorption of light by a substance at a specific wavelength. For this compound, this would typically involve measuring its absorbance in the ultraviolet (UV) region of the spectrum. The method can also be applied after a chemical reaction that produces a colored product. For instance, a method for determining lanthanum (III) involved its reaction with a derivative of naphthalene sulfonic acid to form a colored complex with maximum absorbance at 459 nm. uobaghdad.edu.iq

Fluorometry, or fluorescence spectroscopy, measures the light emitted by a substance after it has absorbed light. This technique is generally more sensitive and selective than spectrophotometry. Naphthalene derivatives are known for their fluorescent properties. A fluorometric method for determining selenium utilized 2,3-diaminonaphthalene, which reacts to form a fluorescent compound. oup.com Similarly, a method for nitrite (B80452) determination was developed based on its reaction with 5,6-diamino-1,3-naphthalene disulfonic acid to form a highly fluorescent product. researchgate.net Given the naphthalene moiety in this compound, it is plausible that fluorometric methods, either direct or after derivatization, could be developed for its sensitive quantification. For example, a fluorescent probe based on 1-hydroxy-2,4-diformylnaphthalene has been synthesized for the detection of sulfite and bisulfite ions. nih.gov

Electrochemical Methods for Sensitive Detection and Characterization

Electrochemical methods offer high sensitivity and are based on measuring the electrical properties of a solution containing the analyte. These techniques can be used for both detection and characterization.

Voltammetric methods, such as cyclic voltammetry and differential pulse voltammetry, involve applying a potential to an electrode and measuring the resulting current. These methods can be used to study the oxidation or reduction of electroactive species. While direct electrochemical detection of this compound may be possible, modifying the electrode surface can enhance sensitivity and selectivity. For instance, polymer film-modified electrodes have been developed for the detection of various compounds, including those with naphthalene sulfonic acid functionalities. researchgate.netresearchgate.net A sensor for caffeine (B1668208) was developed by electropolymerizing 7-amino-4-hydroxynaphthalene-2-sulfonic acid on a glassy carbon electrode. researchgate.net Similarly, electrochemical sensors based on graphene nanostructures have been used for the sensitive detection of naphthol isomers. mdpi.com

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry (MS), providing a powerful tool for analyzing complex mixtures.

LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly well-suited for the analysis of compounds like this compound. After separation by HPLC, the analyte is introduced into the mass spectrometer, which provides information about its molecular weight and structure. An HPLC-MS method using an electrospray interface has been developed for the automated determination of naphthalene monosulfonates in water samples. nih.gov This technique allowed for the detection of analytes at the microgram per liter level. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) is a standard method for the analysis of volatile and semi-volatile organic compounds. jmchemsci.com As mentioned earlier, direct analysis of this compound by GC-MS is challenging due to its low volatility. However, following a suitable derivatization step, GC-MS could be employed for its identification and quantification. GC-MS has been used to identify the thermal breakdown products of naphthalene sulfonic acids, such as naphthalene and naphthols, in geothermal solutions. wgtn.ac.nz It is also a standard method for analyzing naphthalene in environmental and workplace samples. shimadzu.com

Table 2: Summary of Hyphenated Techniques for Naphthalene Derivative Analysis

Technique Separation Method Detection Method Key Advantages Example Application
LC-MSHigh-Performance Liquid ChromatographyMass SpectrometryHigh selectivity and sensitivity for non-volatile compoundsTrace determination of naphthalene monosulfonates in water nih.gov
GC-MSGas ChromatographyMass SpectrometryExcellent for volatile compounds and provides structural informationAnalysis of naphthalene in working environments shimadzu.com

Q & A

Q. What are the established synthesis protocols for Naphthalene-2-sulfinic Acid in laboratory settings?

The primary synthesis method involves sulfonation of naphthalene using concentrated sulfuric acid under controlled high-temperature conditions (150–200°C). Key parameters include reaction time (4–8 hours) and acid-to-naphthalene molar ratios (1.5:1 to 2:1). Post-synthesis purification typically employs recrystallization from aqueous ethanol to isolate the product .

Q. Which analytical techniques are recommended for verifying the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm sulfinic acid group positioning (δ 7.5–8.5 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%) .
  • Mass Spectrometry (MS): Molecular ion peaks (m/z 208.23) validate molecular weight .

Q. What storage conditions ensure the stability of this compound?

Store in airtight containers under inert gas (argon) at ambient temperatures (20–25°C). Avoid prolonged exposure to moisture, light, or oxidizing agents to prevent decomposition. Stability testing under accelerated conditions (40°C, 75% humidity) is advised for long-term storage validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce byproducts during sulfonation?

Employ Design of Experiments (DoE) to evaluate variables:

  • Temperature: Higher temperatures (>180°C) favor sulfonic acid formation; lower temperatures (120–150°C) may favor sulfinic acid but reduce reaction rate.
  • Catalyst: Introduce boric acid (1–2 mol%) to suppress over-sulfonation.
  • Quenching: Rapid cooling post-reaction minimizes polysulfonation byproducts .

Q. What methodologies address contradictions in toxicological data for this compound?

Conduct systematic reviews using databases like PubMed, TOXCENTER, and grey literature (unpublished reports, theses) to collate data. Apply meta-analysis to reconcile discrepancies in acute toxicity (e.g., LD₅₀ ranges from 200–500 mg/kg in rodents) and genotoxicity (Ames test variability). Prioritize studies adhering to OECD guidelines for reliability .

Q. How can researchers investigate the metabolic pathways of this compound in biological systems?

  • In vitro assays: Use hepatic microsomes (rat/human) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylated derivatives).
  • Isotopic labeling: ¹⁴C-labeled compounds track sulfinic acid conversion to sulfates or glutathione conjugates in urine/bile.
  • LC-MS/MS: Quantify metabolites and assess enzyme kinetics (e.g., CYP450 isoforms involved) .

Q. What strategies mitigate instability during solvent-based applications of this compound?

  • Solvent selection: Use polar aprotic solvents (DMF, DMSO) to minimize hydrolysis.
  • Stabilizers: Add antioxidants (e.g., BHT at 0.1%) to inhibit radical-mediated degradation.
  • Real-time monitoring: UV-Vis spectroscopy (λ = 280 nm) tracks degradation kinetics under varying pH (3–9) .

Data Analysis and Interpretation

Q. How should researchers resolve spectral anomalies in NMR characterization?

Compare experimental shifts with computational predictions (DFT/B3LYP/6-31G* level). Annotate unexpected peaks (e.g., δ 7.8 ppm for dimeric sulfinic acid adducts) via 2D NMR (COSY, HSQC) .

Q. What statistical approaches validate reproducibility in batch synthesis?

Apply ANOVA to assess inter-batch variability (n ≥ 3). Use control charts (X-bar/R) to monitor critical quality attributes (purity, yield) and identify outliers .

Tables for Key Parameters

Parameter Optimal Range Reference
Sulfonation Temperature150–180°C
Reaction Time4–6 hours
HPLC Purity Threshold>98%
Storage Humidity<40% RH
Acute Toxicity (Rodent LD₅₀)200–500 mg/kg

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.